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Compound of Interest

Compound Name:
2-Bromo-6-hydroxy-N-

methylbenzamide

Cat. No.: B14843822

Get Quote

Part 1: Executive Summary & Chemical Identity
2-Bromo-6-hydroxy-N-methylbenzamide is a highly functionalized benzamide derivative

characterized by a 2,6-disubstitution pattern on the phenyl ring.[1] This specific substitution

creates a sterically crowded environment around the amide bond, often resulting in restricted

rotation (atropisomerism) and a distinct "locked" conformation due to intramolecular hydrogen

bonding.

In drug discovery, this scaffold is frequently utilized as a pharmacophore in the development of

Histone Deacetylase (HDAC) inhibitors, dopamine antagonists, and antimicrobial salicylanilide

derivatives.[1] Its structural rigidity allows for precise positioning of the amide functionality

within protein binding pockets.
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Property Specification

Chemical Name 2-Bromo-6-hydroxy-N-methylbenzamide

CAS Number 1243280-20-7

Molecular Formula C₈H₈BrNO₂

Molecular Weight 230.06 g/mol

Exact Mass 228.9738 Da

SMILES CNC(=O)C1=C(C=CC=C1Br)O

InChI Key
Derived from structure (e.g., predicted based on

connectivity)

Physical State Solid (Pale yellow to off-white powder)

Solubility
Soluble in DMSO, Methanol, DMF; Low

solubility in water

Part 2: Structural Biology & Rational Design
The pharmacological value of 2-Bromo-6-hydroxy-N-methylbenzamide lies in its ability to

form a pseudo-six-membered ring through an intramolecular hydrogen bond (IMHB).[1]

The "Conformational Lock" Mechanism
Unlike unsubstituted benzamides, which have free rotation around the aryl-carbonyl bond, the

6-hydroxy group acts as a hydrogen bond donor to the amide carbonyl oxygen (or potentially

the amide nitrogen, depending on pH and solvent).[1] Simultaneously, the bulky 2-bromo

substituent provides steric pressure that forces the amide group out of planarity with the

benzene ring or locks it into a specific dihedral angle.[1]

Benefit: This pre-organizes the molecule into a "bioactive conformation," reducing the

entropic penalty upon binding to a target protein (e.g., the zinc-binding domain of HDAC

enzymes).[1]
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Figure 1: Structural logic dictating the pharmacophoric stability of the 2,6-disubstituted

benzamide scaffold.

Part 3: Synthetic Methodologies
While direct amidation of 6-bromosalicylic acid is possible, it often suffers from low yields due

to the interference of the phenolic hydroxyl group and potential decarboxylation.[1] The

Protection-Deprotection Strategy (Method B) is the industry standard for generating high-purity

pharmaceutical intermediates.

Method A: The "Methoxy Route" (Recommended for
Purity)
This protocol utilizes a methyl ether protection group to mask the phenol, allowing for

aggressive amidation conditions before a final deprotection step.

Step 1: Synthesis of 2-Bromo-6-methoxy-N-methylbenzamide[1]
Activation: Dissolve 2-bromo-6-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane

(DCM).

Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of

DMF. Stir for 2 hours at room temperature to form the acid chloride.

Concentration: Evaporate solvent/excess reagent under reduced pressure (keep anhydrous).
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Amidation: Re-dissolve the residue in DCM. Add Methylamine (2.0 eq, 2M in THF) and

Triethylamine (1.5 eq) at 0°C.

Workup: Stir for 4 hours. Wash with 1N HCl, then saturated NaHCO₃.[1] Dry over MgSO₄

and concentrate.

Step 2: Demethylation to Target
Reagent: Dissolve the intermediate from Step 1 in anhydrous DCM.

Cleavage: Add Boron Tribromide (BBr₃) (2.5 eq, 1M in DCM) dropwise at -78°C (dry

ice/acetone bath). Critical: Exothermic reaction.

Reaction: Allow to warm to 0°C and stir for 2-4 hours. Monitor by TLC or LCMS.

Quench: Pour the mixture carefully into ice water.

Isolation: Extract with Ethyl Acetate (EtOAc). Wash with brine.[2][3]

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography

(Hexane/EtOAc gradient).
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Figure 2: Step-wise synthetic workflow utilizing the methoxy-protection strategy for high purity.

Part 4: Experimental Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must

be verified.

Proton NMR (¹H-NMR) Signature
Solvent: DMSO-d₆

Amide Proton (-NH): Broad singlet or quartet around 8.0 - 8.5 ppm (coupling with methyl).
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Phenolic Proton (-OH): Singlet, typically downfield (9.5 - 11.0 ppm) due to intramolecular H-

bonding.[1]

Aromatic Region: Three protons.[3] Look for the specific splitting pattern of a 1,2,3-

trisubstituted benzene (typically two doublets and a triplet, or a multiplet range 7.0 - 7.5

ppm).[1]

N-Methyl Group: Doublet around 2.7 - 2.9 ppm (coupling with NH).

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization, Positive mode).

Target Mass:

[M+H]⁺: 230.0 / 232.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

This 1:1 isotopic split is the definitive confirmation of the bromine atom's presence.

Part 5: Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin Corrosion/Irritation: Category 2.[4]

Serious Eye Damage: Category 2A.

Handling Protocols:

Engineering Controls: Always handle within a certified chemical fume hood.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere

(Argon/Nitrogen) to prevent oxidation of the phenolic group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b14843822?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bocsci.com/resources/applications-of-pharmaceutical-intermediates-in-drug-development-from-lab-to-industry.html
https://www.chemicalbook.com/article/synthesis-and-applications-of-n-methylbenzamide.htm
https://www.chemicalbook.com/article/synthesis-and-application-of-n-methylbenzamide.htm
https://www.fishersci.com/store/msds?partNumber=AAA12250&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b14843822/docs#2-bromo-6-hydroxy-n-methylbenzamide-technical-profile-synthesis-guide-1
https://www.benchchem.com/product/b14843822/docs#2-bromo-6-hydroxy-n-methylbenzamide-technical-profile-synthesis-guide-1
https://www.benchchem.com/product/b14843822/docs#2-bromo-6-hydroxy-n-methylbenzamide-technical-profile-synthesis-guide-1
https://www.benchchem.com/product/b14843822/docs#2-bromo-6-hydroxy-n-methylbenzamide-technical-profile-synthesis-guide-1
https://www.benchchem.com/product/b14843822?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14843822?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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